N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
This compound belongs to a class of sulfanyl acetamide derivatives featuring a 1,2,4-triazole core. Its structure includes:
- Triazole ring substituents: A 4-ethyl group and a 5-pyridin-4-yl moiety.
- Acetamide group: Linked to a 3,5-dichlorophenyl aromatic ring.
Properties
CAS No. |
577963-76-9 |
|---|---|
Molecular Formula |
C17H15Cl2N5OS |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-2-24-16(11-3-5-20-6-4-11)22-23-17(24)26-10-15(25)21-14-8-12(18)7-13(19)9-14/h3-9H,2,10H2,1H3,(H,21,25) |
InChI Key |
LNENFAKNXWFHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridinyl group, and the final coupling with the dichlorophenyl acetamide. Common reagents used in these reactions include sodium azide, ethyl bromide, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a simpler, more reduced form of the original compound.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and potential biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences between the compound and its analogues:
Key Observations
Pyridine Position: The 4-pyridinyl group (as in the target compound) may favor planar interactions with biological targets compared to the 2-pyridinyl isomer (), which could alter binding affinity due to steric or electronic effects . Pyridine vs.
Triazole Substituents :
- Ethyl (target compound) vs. allyl (): The allyl group’s unsaturation might increase reactivity but reduce stability under physiological conditions .
- 4-Methylphenyl (): Bulky aromatic substituents could enhance π-π stacking interactions but reduce solubility .
Acetamide Aromatic Group: 3,5-Dichlorophenyl (target compound): Electron-withdrawing Cl atoms increase lipophilicity and may enhance membrane permeability. Fluorine/Chlorine Combinations (): Fluorine’s electronegativity and small size can optimize pharmacokinetics .
Biological Activity
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 577963-76-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a dichlorophenyl moiety and a triazole ring, which are known to contribute to various biological effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 408.3 g/mol. The compound exhibits specific physicochemical properties such as:
| Property | Value |
|---|---|
| Molecular Weight | 408.3 g/mol |
| XLogP3 | 3.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
These properties suggest that the compound may have good solubility and permeability characteristics, which are essential for biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the triazole moiety. For instance, derivatives of triazoles have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure activity relationship (SAR) studies indicate that the presence of electronegative substituents, such as chlorine atoms on the phenyl ring, enhances the cytotoxic effects against cancer cells.
- Mechanism of Action : Triazole derivatives often interact with key proteins involved in cancer cell growth and survival. For example, they may inhibit enzymes like thymidylate synthase or HDAC, which are crucial for DNA synthesis and histone modification respectively .
- Case Studies : In vitro studies demonstrated that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against specific cancer cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Triazole-containing compounds are known for their effectiveness against various bacterial strains:
- Antibacterial Efficacy : Research indicates that triazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups is critical for enhancing this activity .
- Testing Methods : The antimicrobial activity is often assessed using methods such as the disk diffusion assay or minimum inhibitory concentration (MIC) determinations.
Other Biological Activities
In addition to anticancer and antimicrobial activities, this compound may exhibit other pharmacological effects:
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties due to the modulation of inflammatory pathways.
- Antioxidant Activity : The compound may also possess antioxidant properties that could contribute to its overall therapeutic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
